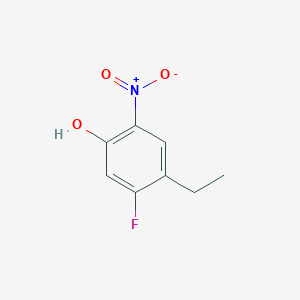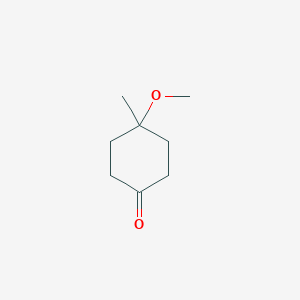![molecular formula C14H9ClO B1429322 2-Chlorodibenzo[b,f]oxepine CAS No. 25558-88-7](/img/structure/B1429322.png)
2-Chlorodibenzo[b,f]oxepine
概要
説明
2-Chlorodibenzo[b,f]oxepine is an organic compound with the molecular formula C14H9ClO It belongs to the class of dibenzo[b,f]oxepines, which are characterized by a seven-membered oxepine ring fused to two benzene rings
作用機序
Target of Action
It is known that dibenzo[b,f]oxepine derivatives, to which 2-chlorodibenzo[b,f]oxepine belongs, have potential as microtubule inhibitors . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to microtubule dynamics . By inhibiting microtubule function, it could affect a variety of downstream processes, including cell division, intracellular transport, and cell morphology maintenance.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action . As a potential microtubule inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells
生化学分析
Biochemical Properties
2-Chlorodibenzo[b,f]oxepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a microtubule inhibitor, which suggests interactions with tubulin proteins . The nature of these interactions often involves binding to specific sites on the proteins, leading to inhibition or modulation of their activity. Additionally, this compound may interact with cytochrome P450 enzymes, influencing metabolic pathways and drug metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a microtubule inhibitor can disrupt cell division and lead to apoptosis in cancer cells . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to tubulin proteins, inhibiting their polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, this compound may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by disrupting microtubule dynamics . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its efficacy and toxicity. Additionally, this compound may alter metabolic flux and metabolite levels, impacting cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via organic anion transporters and distributed to target sites, such as the cytoplasm and nucleus . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytoplasm and nucleus can influence its interactions with microtubules and nuclear proteins, respectively . These subcellular dynamics are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodibenzo[b,f]oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzoyl chloride with o-phenylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Chlorodibenzo[b,f]oxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxepinones
Reduction: Dihydro derivatives
Substitution: Various substituted dibenzo[b,f]oxepines depending on the nucleophile used
科学的研究の応用
2-Chlorodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
2-Chlorodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepines and related compounds:
Dibenzo[b,f]oxepine: The parent compound without the chlorine substituent.
2-Methyldibenzo[b,f]oxepine: A similar compound with a methyl group instead of chlorine.
2-Bromodibenzo[b,f]oxepine: A bromine-substituted analog.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-chlorobenzo[b][1]benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMRCZFEDNRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745405 | |
| Record name | 2-Chlorodibenzo[b,f]oxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25558-88-7 | |
| Record name | 2-Chlorodibenzo[b,f]oxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)



![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)
